
Calhex 231 hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calhex 231 hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the cyclohexylamine intermediate: This involves the reaction of cyclohexanone with an appropriate amine under reductive amination conditions.
Introduction of the naphthalenyl group: This step involves the reaction of the cyclohexylamine intermediate with a naphthalenyl derivative.
Formation of the benzamide structure: The final step involves the reaction of the naphthalenyl-cyclohexylamine intermediate with a chlorobenzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Calhex 231 hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications of Calhex 231 Hydrochloride
This compound is a negative allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor crucial in regulating extracellular calcium levels and various cellular functions . Its ability to selectively modulate CaSR activity makes it a valuable tool in scientific research for studying the physiological and pathological roles of CaSR.
Areas of Application
This compound has a wide range of scientific research applications:
- Chemistry: Studying the role of CaSR in various chemical reactions and processes.
- Biology: Investigating the role of CaSR in cellular signaling and homeostasis.
- Medicine: Preclinical studies exploring the potential therapeutic applications of CaSR modulation in conditions such as hypertension, diabetes, and cardiovascular diseases.
- Industry: Development of new drugs and therapeutic agents targeting CaSR.
Cardiovascular Function Improvement
A study on traumatic hemorrhagic shock (THS) in rats showed that this compound significantly improved blood perfusion and oxygen saturation in vital organs such as the liver and kidneys . Doses of 1 mg/kg and 5 mg/kg resulted in notable enhancements in organ perfusion post-shock. The treatment also reduced malondialdehyde (MDA) levels, a marker of oxidative stress, and increased antioxidant enzyme levels (SOD, CAT, GSH) compared to control groups. Rats treated with this compound exhibited improved survival rates following THS, suggesting its protective cardiovascular effects.
Vascular Reactivity
This compound affects vascular smooth muscle cells (VSMCs) by inhibiting voltage-gated calcium channels (VGCCs), which are critical for muscle contraction. This dual action, both CaSR-dependent and independent, enhances its therapeutic potential for managing conditions characterized by altered vascular tone.
Impact on Traumatic Hemorrhagic Shock
Research indicates that Calhex-231 has potential in treating traumatic hemorrhagic shock by protecting vascular function through the reduction of oxidative stress and miR-208a-mediated mitochondrial fission . Studies demonstrated that Calhex-231 significantly improved hemodynamics, increased blood pressure, enhanced blood perfusion to vital organs, and improved local oxygen supply . The compound also restores the THS-induced decrease in myosin light chain (MLC) phosphorylation, which is the principal mechanism responsible for VSMC contraction and vascular reactivity .
Tables of Biological Effects
Effect | Observation | Statistical Significance |
---|---|---|
Blood Perfusion | Increased in liver and kidneys | P < 0.01 |
Oxidative Stress | Decreased MDA; increased SOD, CAT, GSH | P < 0.05 |
Survival Rate | Improved in THS model | Not specified |
Vascular Contractility | Inhibited via VGCC blockade | Not specified |
Calhex-231 on 10 µM Methoxamine pre-contracted tone | |
---|---|
IC50 (µM) | |
+Endothelium | 2.01±0.61 |
−Endothelium | 2.00±0.27 |
+1 µM Calindol | 2.08±0.19 |
Calhex−231 on 60 mM KCl pre-contracted tone | |
+Endothelium | 1.93±0.40 |
−Endothelium | 2.02±0.23 |
NPS 2143 on - Endothelium pre-contracted vessels | |
Methoxamine | 2.97±0.34 |
KCl | 12.5±0.73 |
Calindol on 10 µM Methoxamine pre-contracted tone | |
+Endothelium | 2.06±0.24 |
−Endothelium | 2.66±0.30 |
+3 µM Calhex−231 | 2.58±0.35 |
Calindol on 60 mM KCl pre-contracted tone | |
+Endothelium | 3.26±0.24 |
−Endothelium | 3.41±0.32 |
Mechanism of Action
Calhex 231 hydrochloride exerts its effects by binding to the calcium-sensing receptor (CaSR) and acting as a negative allosteric modulator. This means that it binds to a site on the receptor that is distinct from the calcium-binding site, leading to a conformational change that reduces the receptor’s sensitivity to calcium. This modulation of CaSR activity affects various downstream signaling pathways, including the accumulation of inositol phosphate .
Comparison with Similar Compounds
Similar Compounds
NPS2143 hydrochloride: Another negative allosteric modulator of CaSR.
Calindol hydrochloride: A potent orthosteric modulator of CaSR.
R-568 hydrochloride: An allosteric and positive modulator of CaSR
Uniqueness
Calhex 231 hydrochloride is unique in its high potency and specificity as a negative allosteric modulator of CaSR. Its ability to selectively modulate CaSR activity makes it a valuable tool in scientific research for studying the physiological and pathological roles of CaSR .
Biological Activity
Calhex 231 hydrochloride is a potent negative allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in regulating extracellular calcium levels and various cellular functions. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and related disorders.
- Chemical Name: 4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride
- CAS Number: 2387505-78-2
- Molecular Weight: 443.41 g/mol
- Purity: ≥98% (HPLC)
Calhex 231 modulates CaSR activity by inhibiting the receptor's response to extracellular calcium. The compound has an IC50 value of approximately 0.39 µM, indicating its efficacy in blocking increases in inositol phosphate levels induced by CaSR activation in HEK293 cells . This inhibition affects various physiological processes, including vascular reactivity and contractility.
Cardiovascular Function Improvement
A significant study investigated the effects of Calhex 231 on traumatic hemorrhagic shock (THS) in rats. The findings indicated that administration of Calhex 231 significantly improved blood perfusion and oxygen saturation in vital organs like the liver and kidneys, compared to control groups. Specifically, doses of 1 mg/kg and 5 mg/kg resulted in notable enhancements in organ perfusion post-shock .
Key Findings:
- Blood Perfusion Increase: Significant improvement was noted in liver and kidney perfusion after treatment with Calhex 231.
- Oxidative Stress Reduction: The compound reduced malondialdehyde (MDA) levels, a marker of oxidative stress, while increasing antioxidant enzyme levels (SOD, CAT, GSH) compared to control groups .
- Survival Rates: Rats treated with Calhex 231 exhibited improved survival rates following THS, suggesting its protective cardiovascular effects.
Vascular Reactivity
Research has shown that Calhex 231 not only modulates CaSR but also directly affects vascular smooth muscle cells (VSMCs). It inhibits voltage-gated calcium channels (VGCCs), which are critical for muscle contraction. This dual action—both CaSR-dependent and independent—enhances its therapeutic potential for managing conditions characterized by altered vascular tone .
Table: Summary of Biological Effects
Effect | Observation | Statistical Significance |
---|---|---|
Blood Perfusion | Increased in liver and kidneys | P < 0.01 |
Oxidative Stress | Decreased MDA; increased SOD, CAT, GSH | P < 0.05 |
Survival Rate | Improved in THS model | Not specified |
Vascular Contractility | Inhibited via VGCC blockade | Not specified |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Calhex 231 hydrochloride as a CaSR inhibitor?
this compound acts as a negative allosteric modulator (NAM) of the extracellular calcium-sensing receptor (CaSR), blocking Ca²⁺-induced accumulation of inositol phosphates (IPs). In HEK293 cells, it inhibits CaSR signaling with an IC₅₀ of 0.39 μM . Methodologically, researchers use [³H]inositol phosphate accumulation assays to quantify receptor activity. Key steps include:
- Transfecting HEK293 cells with CaSR.
- Pre-labeling cells with myo-[³H]inositol for 20 hours.
- Treating cells with varying concentrations of this compound (e.g., 0.1–10 μM) in the presence of 10 μM extracellular Ca²⁺.
- Measuring IP accumulation via liquid scintillation counting .
Q. What experimental models are used to study this compound’s antifibrotic effects?
Common models include:
- In vitro : Primary neonatal rat cardiac fibroblasts treated with high glucose (e.g., 30 mM) to mimic diabetic conditions. Calhex 231 (3 μM) reduces proliferation and downregulates MMP2/9, Col-I/III, and α-SMA via inhibition of the TGF-β1/Smads pathway .
- In vivo : Streptozotocin-induced type 1 diabetic (T1D) rats treated with 4.07 mg/kg (10 μmol/kg) Calhex 231 via daily intraperitoneal injections for 12 weeks. Outcomes include reduced myocardial fibrosis and collagen deposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in Calhex 231’s selectivity profile?
Evidence suggests Calhex 231 selectively inhibits CaSR (IC₅₀ = 0.39 μM) , but one study reports off-target PI3K-delta inhibition (IC₅₀ = 2.5 nM) . To validate specificity:
- Perform kinase selectivity panels (e.g., PI3K isoforms α, β, γ, δ).
- Use CaSR knockout models to confirm on-target effects.
- Compare results with structurally distinct CaSR inhibitors (e.g., NPS-2143) to rule out off-target contributions .
Q. What methodological challenges arise in optimizing Calhex 231’s solubility for in vivo studies?
this compound has limited aqueous solubility (~2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline). To address this:
- Formulation strategies : Use corn oil-based solutions for intraperitoneal delivery (e.g., 10% DMSO + 90% corn oil) .
- Dose normalization : Ensure consistent vehicle volumes across treatment groups to avoid solvent toxicity.
- Stability testing : Monitor compound integrity under storage conditions (-20°C for long-term; ≤1 month at 4°C) .
Q. Methodological Recommendations
Q. How should researchers design dose-response studies for this compound?
- Use a logarithmic concentration range (e.g., 0.1–10 μM in vitro; 1–20 mg/kg in vivo).
- Include positive controls (e.g., NPS-2143 for CaSR inhibition) and vehicle controls .
- For in vivo studies, monitor plasma Ca²⁺ levels to assess systemic CaSR modulation .
Q. What analytical techniques validate Calhex 231’s chemical identity and purity?
- HPLC-MS : Confirm molecular weight (443.41 g/mol) and purity (≥98%) .
- Chiral chromatography : Verify stereochemical integrity of (1R,2R)-isomer .
- X-ray crystallography : Resolve absolute configuration for structural validation .
Q. Contradictions and Reproducibility
Q. Why do studies report divergent IC₅₀ values for Calhex 231?
Variability may arise from:
Properties
IUPAC Name |
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPHZSFSFANQIS-GRFVZBLOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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